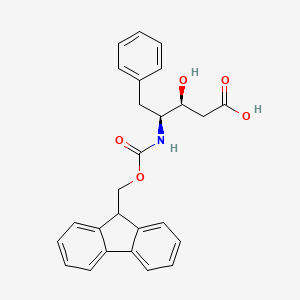

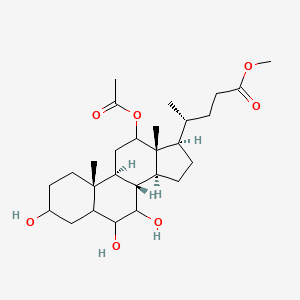

![molecular formula C9H16ClNO3 B1149071 3-氧杂-9-氮杂双环[3.3.1]壬烷-7-甲酸盐酸盐 CAS No. 1363382-76-6](/img/structure/B1149071.png)

3-氧杂-9-氮杂双环[3.3.1]壬烷-7-甲酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related azabicycloalkane amino acids and their derivatives has been explored through various methods, including efficient synthesis strategies from pyroglutamic acid (Mandal et al., 2005) and stereocontrolled synthesis of different stereo isomers from (R)- and (S)-pyroglutamic esters (Mulzer et al., 2000).

Molecular Structure Analysis

Structural studies of similar compounds, such as ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, have been conducted using NMR spectroscopy to establish conformational behavior (Arias-Pérez et al., 1995).

Chemical Reactions and Properties

Various chemical reactions, including 1,3-dipolar cycloaddition involving omega-unsaturated nitrones, have been explored for the synthesis of polyhydroxylated azabicycloalkanes (Pádár et al., 2006).

Physical Properties Analysis

The conformational and physical properties of derivatives, such as 3,7-dimethyl-9-amino-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide, have been studied through NMR spectroscopy and X-ray diffraction, revealing preferred conformations and physical characteristics (Fernández et al., 1992).

Chemical Properties Analysis

The reactivity and chemical properties of related azabicyclo[3.3.1]nonanes and their derivatives have been investigated, showing variations in chemical behavior and interactions based on structural modifications (Chen et al., 1996).

科学研究应用

构象研究

3-氧杂-9-氮杂双环[3.3.1]壬烷-7-甲酸盐酸盐及其衍生物的构象性质已使用光谱方法进行了广泛研究。例如,Klepikova 等人(2003)探索了 7-烷氧基烷基-3-氧杂-7-氮杂双环[3.3.1]壬烷-9-酮及其衍生物的空间结构,揭示了它们在氘代氯仿溶液中以双椅式构象存在 (Klepikova 等,2003)。类似地,Arias-Pérez 等人(1995)对 3-甲基-9-氧代-3-氮杂双环[3.3.1]壬烷-1-甲酸乙酯进行了详细的结构研究,使用核磁共振波谱确定了它的构象行为 (Arias-Pérez 等,1995)。

合成与立体化学

3-氧杂-9-氮杂双环[3.3.1]壬烷-7-甲酸盐酸盐的各种衍生物的合成和立体化学一直是多项研究的重点。Mulzer 等人(2000)讨论了 2-氧代-3-(N-Cbz-氨基)-1-氮杂双环[4.3.0]壬烷-9-羧酸酯的所有八个立体异构体的立体控制合成,表明了这些化合物的多功能性和合成兴趣 (Mulzer 等,2000)。Vafina 等人(2003)研究了某些甲基(乙基)衍生物的迈克尔反应,揭示了这些反应的立体化学方面的见解 (Vafina 等,2003)。

药理应用

虽然重点是排除药物使用、剂量和副作用,但值得注意的是,一些衍生物已被探索用于潜在的药理应用。例如,Thompson 等人(1987)合成了几个 3-硒代-7-氮杂双环[3.3.1]壬烷衍生物并表征了它们,并检查了它们在麻醉狗中的抗心律失常特性,描述了活性所需的结构要求 (Thompson 等,1987)。

属性

IUPAC Name |

methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNNZVYDLXVPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2COCC(C1)N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

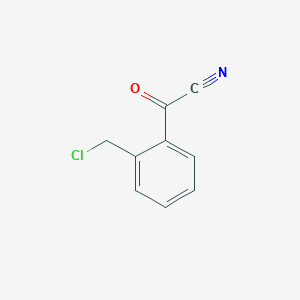

![2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1149001.png)